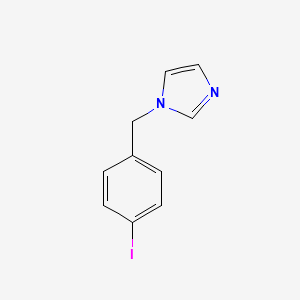
1-(4-iodobenzyl)-1H-imidazole
Overview
Description
1-(4-Iodobenzyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles, which are heterocyclic aromatic organic compounds. This compound features an imidazole ring substituted with a 4-iodobenzyl group. Imidazoles are known for their wide range of applications in medicinal chemistry, particularly as antifungal agents, and their role in various biochemical processes.
Scientific Research Applications
1-(4-Iodobenzyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(4-iodobenzyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the 4-iodobenzyl group can enhance the compound’s binding affinity and specificity towards certain biological targets .
Similar Compounds:
4-Iodobenzyl bromide: A precursor in the synthesis of this compound, used in various organic transformations.
4-Fluorobenzyl bromide: Similar in structure but with a fluorine atom instead of iodine, used in the synthesis of fluorinated organic compounds.
3-Iodobenzyl bromide: Another halogenated benzyl bromide with the iodine atom in a different position, used in similar synthetic applications.
Uniqueness: this compound is unique due to the presence of both the imidazole ring and the 4-iodobenzyl group, which confer distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-iodobenzyl)-1H-imidazole typically involves the reaction of 4-iodobenzyl bromide with imidazole. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the benzyl carbon, displacing the bromide ion.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction, but with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Iodobenzyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom in the 4-iodobenzyl group can be substituted with other nucleophiles, such as amines, thiols, or cyanides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, ethanol or ether as solvents.
Substitution: Nucleophiles like amines, thiols, cyanides, polar aprotic solvents, and bases like K2CO3.
Major Products Formed:
Oxidation: Corresponding oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
properties
IUPAC Name |
1-[(4-iodophenyl)methyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2/c11-10-3-1-9(2-4-10)7-13-6-5-12-8-13/h1-6,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKZRSOWLZKJCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Methoxycarbonyl)-1,3-oxazol-2-yl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2633554.png)
![4-[Bis(9,9-dimethylfluoren-2-yl)amino]azobenzene](/img/structure/B2633555.png)
![6-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-2-carboxylic acid](/img/structure/B2633556.png)
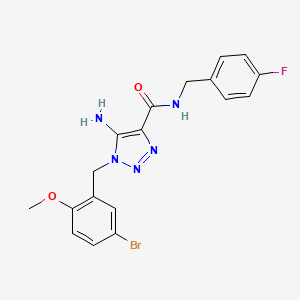
![N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2633559.png)
![N-(2-(3,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2633563.png)
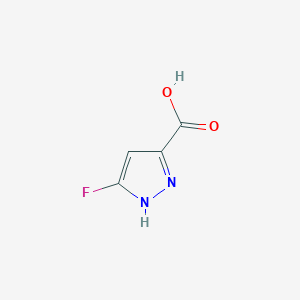
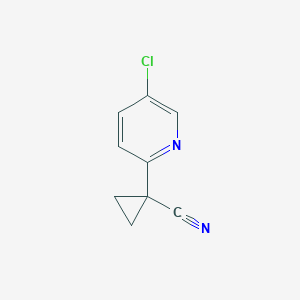
![(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2633567.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2633568.png)
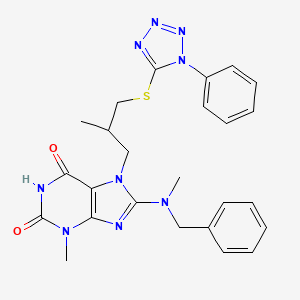
![(2Z,4E)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B2633570.png)
![N-(sec-butyl)-1-((2-((2,5-difluorophenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2633572.png)
![4-[(4-Chlorophenyl)sulfanyl]-2-[(2,6-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B2633574.png)